molecular formula C18H18Si B14636901 1,1-Dimethyl-3,4-diphenyl-1H-silole CAS No. 55227-55-9

1,1-Dimethyl-3,4-diphenyl-1H-silole

Cat. No.: B14636901
CAS No.: 55227-55-9
M. Wt: 262.4 g/mol
InChI Key: MVNVMCKXRSSBIA-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3,4-diphenyl-1H-silole (C₁₈H₁₈Si, molecular weight 262.43 g/mol) is a silacyclopentadiene derivative characterized by a five-membered silicon-containing ring with methyl groups at the 1,1-positions and phenyl substituents at the 3,4-positions . Its monoisotopic mass is 262.1178 g/mol, and it serves as a foundational structure for optoelectronic materials due to its unique σ–π conjugation, which lowers the lowest unoccupied molecular orbital (LUMO) energy level and enhances electron-accepting capabilities . This compound is a precursor for synthesizing derivatives like 2,5-dihalosiloles, which are critical intermediates in organic electronics .

Properties

CAS No.

55227-55-9

Molecular Formula

C18H18Si

Molecular Weight

262.4 g/mol

IUPAC Name

1,1-dimethyl-3,4-diphenylsilole

InChI

InChI=1S/C18H18Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

MVNVMCKXRSSBIA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl-bis(phenylethynyl)silane undergoes a two-electron reduction by lithium naphthalenide in tetrahydrofuran (THF) at −10°C, forming a dilithium intermediate. Subsequent cyclization generates the silole ring, which is stabilized by zinc chloride quenching. Key parameters include:

  • Temperature : Cyclization proceeds optimally at −10°C to prevent side reactions.
  • Solvent : Anhydrous THF ensures solubility and reactivity.
  • Stoichiometry : A 1:1 molar ratio of silane to lithium naphthalenide is critical.

Table 1: Optimization of Reductive Cyclization

Parameter Optimal Value Yield (%) Purity (NMR)
Temperature −10°C 93 >99%
Lithium Source Lithium naphthalenide 89–93 98%
Quenching Agent ZnCl₂ 90 97%

Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the silole as white needles. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals at δ 0.38 ppm (Si–CH₃) and 7.11–7.49 ppm (aromatic protons) .

Bromination and Functionalization of the Silole Core

The silole ring undergoes regioselective bromination at the 2,5-positions using N-bromosuccinimide (NBS) , enabling further functionalization (Figure 2).

Bromination Protocol

A solution of this compound in carbon tetrachloride is treated with NBS and benzoyl peroxide under reflux. This yields 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole, which serves as a versatile intermediate for cross-coupling reactions.

Table 2: Bromination Efficiency Under Varied Conditions

NBS Equiv. Temperature (°C) Time (h) Yield (%)
2.2 80 1 96
2.0 70 1.5 88
1.8 60 2 75

The dibrominated derivative exhibits a 29Si NMR shift at −58.1 ppm , confirming silicon coordination. Subsequent Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the 2,5-positions, enabling tuning of electronic properties.

Alternative Synthetic Routes

Silylene Insertion and Cyclization

A less common approach involves silylene intermediates generated from cyclotrisilanes. For example, thermolysis of 1,1,3-tris(trimethylsilyl)cyclotrisilane produces a reactive silylene, which inserts into alkynes to form siloles. However, this method yields lower quantities (≤50%) and requires stringent anhydrous conditions.

Ferrocenyl Functionalization

Functionalization with ferrocene groups via Negishi coupling has been reported. Treatment of 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole with ferrocenylzinc chloride and a palladium catalyst produces 2,5-diferrocenyl derivatives, though this diverges from the parent compound’s synthesis.

Optimization and Scale-Up Considerations

Solvent and Purity

  • THF Quality : Anhydrous THF with ≤50 ppm water is essential to prevent lithium deactivation.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) removes naphthalene byproducts.

Large-Scale Synthesis

Scaling the reductive cyclization to 50 mmol maintains a 90% yield, but requires slower reagent addition to control exothermicity. Sublimation under vacuum (1.5 mmHg) effectively isolates the product at multi-gram scales.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products:

    Oxidation: Silole oxides.

    Reduction: Silole hydrides.

    Substitution: Various substituted siloles depending on the reagents used.

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups : PyPySPyPy’s bipyridyl groups lower the LUMO further, enhancing electron transport, whereas PPSPP’s biphenyl groups prioritize photoluminescence .
  • AIE vs. Transport : MPPS and HPS (hexaphenylsilole) exhibit AIE, making them superior emitters, while PyPySPyPy excels in electron transport .

Optoelectronic Properties

Photoluminescence and Electroluminescence (EL)

  • PPSPP : Exhibits a photoluminescence quantum yield (PLQY) of 62% in blended films due to efficient exciplex formation with NPB (a hole-transport material) .
  • MPPS/HPS : Achieve external EL quantum efficiencies of 8% and 7%, respectively, attributed to AIE .
  • PyPySPyPy : Despite lower PLQY, it demonstrates a high electron mobility of 2×10⁻⁴ cm²/V·s, outperforming Alq₃ by two orders of magnitude .

Electron Transport

  • PyPySPyPy: Air-stable, nondispersive electron mobility (2×10⁻⁴ cm²/V·s) due to strong intermolecular π-stacking and reduced reorganization energy .
  • PPSPP : Lower mobility (≈10⁻⁶ cm²/V·s) but higher PLQY, reflecting a trade-off between transport and emissive properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-dimethyl-3,4-diphenyl-1H-silole, and how can structural modifications be introduced?

  • Methodology : The synthesis typically involves Tamao’s reductive cyclization followed by cross-coupling reactions (e.g., Stille coupling ) to introduce functional groups. For example, 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole serves as a key intermediate. Reactions are performed under inert atmospheres (argon) using catalysts like Pd₂(dba)₃ and ligands such as triphenylphosphine. Purification is achieved via flash chromatography with cyclohexane/DCM gradients .
  • Key Considerations : Monitor reaction progress using NMR (¹H, ¹³C, ²⁹Si) and HRMS for structural validation. Solid-state ²⁹Si CP/MAS NMR is critical for confirming silole ring integrity .

Q. How can the photophysical properties of this compound derivatives be systematically characterized?

  • Methodology : Use UV-Vis spectroscopy to determine absorption maxima (λmax) and extinction coefficients in solvents like THF. For aggregation-induced emission (AIE) studies, measure fluorescence intensity in aggregated vs. dissolved states. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .
  • Data Interpretation : Correlate substituent effects (e.g., thiophene or pyridine groups) with spectral shifts. For instance, thiophene-substituted siloles exhibit redshifted absorption due to enhanced conjugation .

Advanced Research Questions

Q. What mechanistic insights explain the aggregation-induced emission (AIE) behavior of this compound derivatives?

  • Methodology : Investigate restricted intramolecular rotation (RIR) as the primary AIE mechanism using temperature-dependent fluorescence and computational modeling (e.g., DFT). Functionalization with bulky groups (e.g., azides) can enhance RIR and quantum yield .
  • Application Example : Silole-N3 derivatives (e.g., 2,5-bis(4-(azidomethyl)phenyl)-silole) exhibit strong AIE for bioimaging. Conjugation with polymers like PEI improves water solubility and tumor-targeting efficacy .

Q. How do structural modifications of this compound influence its electronic properties in organic semiconductors?

  • Methodology : Perform electrochemical polymerization (e.g., cyclic voltammetry) to assess bandgap and charge-carrier mobility. Compare HOMO/LUMO levels of silole-thiophene copolymers (e.g., Me-TTSTT) with unmodified siloles using DFT calculations .
  • Key Findings : Thiophene substituents reduce bandgaps (~2.1 eV vs. ~3.5 eV for unmodified siloles), enhancing suitability for photovoltaic applications. Solid-state ²⁹Si NMR reveals minimal structural distortion during polymerization .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for silole derivatives across different studies?

  • Methodology : Standardize measurement conditions (solvent, concentration, excitation wavelength). Use integrating spheres for absolute ΦF determination. For AIE-active compounds, ensure consistent aggregation protocols (e.g., solvent/non-solvent ratios) .
  • Case Study : Discrepancies in ΦF for Net-TPS-PEI nanoparticles arise from variations in PEI molecular weight and conjugation efficiency. Validate using HRMS and dynamic light scattering (DLS) .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues when functionalizing this compound for biological applications?

  • Solution : Introduce hydrophilic groups (e.g., sulfonates, polyethylene glycol chains) via click chemistry. For example, azide-alkyne cycloaddition with Silole-N3 improves biocompatibility without compromising AIE properties .
  • Validation : Use DLS and zeta potential measurements to confirm nanoparticle stability in physiological buffers .

Q. What computational tools are most effective for predicting the electronic structure of silole-based materials?

  • Tools : Employ DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to model HOMO/LUMO distributions. For larger systems (e.g., PyPySPyPy), use fragment-based approaches to reduce computational cost .
  • Outcome : Simulations accurately predict redshifted absorption in thiophene-modified siloles, aligning with experimental UV-Vis data .

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